molecular formula C18H28N2O7 B2384791 (3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate CAS No. 1421445-99-9

(3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate

Cat. No.: B2384791
CAS No.: 1421445-99-9
M. Wt: 384.429
InChI Key: SRZYRUWUOHBTOE-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a hydroxyethyl group, and a dimethoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde under acidic conditions.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction using ethylene oxide.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a Friedel-Crafts acylation reaction using 3,5-dimethoxybenzoyl chloride and an appropriate catalyst.

    Final Formylation: The final step involves the formylation of the compound using formic acid or formate salts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular signaling pathways. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.

Medicine

Potential medical applications include its use as a precursor for drug development. The compound’s structural features suggest it could be modified to produce pharmacologically active agents targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate involves its interaction with specific molecular targets. The hydroxyethyl and morpholine groups may facilitate binding to enzymes or receptors, while the dimethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)methanone formate
  • (3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)pyrrolidin-1-yl)methanone formate

Uniqueness

Compared to similar compounds, (3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate stands out due to the presence of the morpholine ring, which imparts unique steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]methanone;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5.CH2O2/c1-18(4-6-20)11-14-12-24-7-5-19(14)17(21)13-8-15(22-2)10-16(9-13)23-3;2-1-3/h8-10,14,20H,4-7,11-12H2,1-3H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZYRUWUOHBTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1COCCN1C(=O)C2=CC(=CC(=C2)OC)OC.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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